molecular formula C20H17ClN4O2S B2721196 N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024530-53-7

N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2721196
CAS No.: 1024530-53-7
M. Wt: 412.89
InChI Key: HIPLIXVOZARFLP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H19ClN3O2S2. The compound features a quinazoline core which is known for its diverse biological activities.

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Quinazoline derivatives have been shown to interact with various molecular targets:

  • Phosphodiesterase Inhibition : Some derivatives demonstrate significant inhibition of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory responses and cancer progression. For instance, compounds with similar structures have shown IC50 values as low as 0.6 µM against cancer cells .
  • Anticancer Activity : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .

Anticancer Efficacy

A series of studies have evaluated the anticancer properties of quinazoline derivatives similar to this compound:

CompoundType of CancerIC50 (µM)Mechanism
Compound 16Lung Cancer1.55PDE4B Inhibition
Compound 23Lung Cancer1.30PDE4B Inhibition
Compound 33Colon Cancer0.6Apoptosis Induction

These findings suggest that compounds with structural similarities may also exhibit potent anticancer activities.

Antioxidant Activity

Research has shown that quinazoline derivatives possess antioxidant properties. The presence of hydroxyl groups in specific positions enhances their ability to scavenge free radicals . The antioxidant activity can be quantitatively assessed using assays such as DPPH and ABTS.

Case Studies

Case Study 1: Anti-Lung Cancer Activity
In a study evaluating the anti-lung cancer activity of quinazoline derivatives, it was found that certain compounds exhibited significant cytotoxic effects on A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Molecular Docking Studies
Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer cell signaling pathways. These studies provide insights into the binding affinities and potential efficacy of this compound as an anticancer agent .

Properties

CAS No.

1024530-53-7

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.89

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C20H17ClN4O2S/c21-13-7-5-12(6-8-13)9-10-22-17(26)11-16-19(27)25-18(23-16)14-3-1-2-4-15(14)24-20(25)28/h1-8,16,23H,9-11H2,(H,22,26)

InChI Key

HIPLIXVOZARFLP-UHFFFAOYSA-N

SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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